molecular formula C19H13N3O3S B3268225 (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 476673-67-3

(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B3268225
CAS No.: 476673-67-3
M. Wt: 363.4 g/mol
InChI Key: CQRZMADPFGQZOZ-DHDCSXOGSA-N
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Description

(Z)-3-(4-Methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a synthetic chemical reagent designed for research and development, integrating an acrylonitrile group with a thiazole-based scaffold. This places it within a class of compounds noted for diverse biological activities and significant potential in pharmaceutical and agrochemical discovery. The core structural features of this compound are key to its research value. The acrylonitrile group is a versatile functional moiety in medicinal chemistry. Acrylonitrile derivatives have demonstrated substantial activity against parasitic diseases, showing promise against Leishmania amazonensis and Trypanosoma cruzi (the causative agents of leishmaniasis and Chagas disease) by inducing programmed cell death (apoptosis) in the parasites . Furthermore, the thiazole ring , a five-membered heterocycle containing nitrogen and sulfur, is a privileged structure in drug design. Thiazole and its derivatives are found in a wide array of approved drugs and are investigated for their anticonvulsant, antibacterial, antifungal, anti-inflammatory, and anticancer properties . The specific combination of the 4-phenylthiazole unit with the acrylonitrile functionality suggests this compound could be a valuable candidate in screening for these and other therapeutic areas. From a synthetic chemistry perspective, such molecules are typically accessible through reactions like the Knoevenagel condensation, a well-established method for forming carbon-carbon double bonds adjacent to a nitrile group . Researchers can utilize this compound as a building block or a lead molecule for further chemical optimization, exploring structure-activity relationships to enhance potency and selectivity for specific biological targets. Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c1-25-18-8-7-13(10-17(18)22(23)24)9-15(11-20)19-21-16(12-26-19)14-5-3-2-4-6-14/h2-10,12H,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRZMADPFGQZOZ-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A thiazole ring , which is known for its biological relevance.
  • A methoxy group and a nitro group on the phenyl ring, contributing to its reactivity and potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The presence of the thiazole moiety is crucial for cytotoxic activity against various cancer cell lines.

Key Findings:

  • In vitro Studies : Compounds similar to this compound exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating potent anticancer activity .
  • Mechanism of Action : The compound interacts with cellular proteins such as Bcl-2, inhibiting anti-apoptotic pathways and promoting apoptosis in cancer cells .

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial properties.

Research Insights:

  • Antibacterial Effects : Compounds related to this compound demonstrated antibacterial activity comparable to standard antibiotics like norfloxacin .
  • Broad Spectrum : The compound exhibited effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections .

Anticonvulsant Activity

The anticonvulsant effects of thiazole-containing compounds have been documented in several studies.

Case Studies:

  • Animal Models : In picrotoxin-induced convulsion models, thiazole derivatives showed significant protective effects, with some compounds achieving a protection index greater than 9.2 .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring was found to enhance anticonvulsant activity significantly .

Data Summary

Biological ActivityIC50 Values (µg/mL)Mechanism
Anticancer1.61 - 1.98Bcl-2 inhibition
AntimicrobialComparable to norfloxacinBroad spectrum
AnticonvulsantED50 < 20Enhances GABAergic activity

Comparison with Similar Compounds

Thiazole-Substituted Acrylonitriles

(Z)-2-[4-(4-Fluorophenyl)-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile () Structural Differences: Replaces the nitro group with a hydroxyl substituent. The fluorophenyl group introduces steric bulk and electron-withdrawing effects .

(E)-3-(4-Chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile ()

  • Structural Differences : Chloro substituent instead of nitro/methoxy and (E)-configuration.
  • Impact : The chloro group’s moderate electron-withdrawing effect contrasts with the stronger nitro group. The (E)-configuration may reduce planarity, affecting aggregation behavior in solid-state fluorescence applications .

Nitro-Substituted Acrylonitriles

(Z)-3-(2-Nitrophenyl)-2-(4-methylphenyl)acrylonitrile () Structural Differences: Nitro group at the ortho position and a methylphenyl substituent.

(Z)-3-(3-Formylphenyl)-2-(4-nitrophenyl)acrylonitrile ()

  • Structural Differences : Formyl group replaces methoxy, and nitro is para-substituted.
  • Impact : The formyl group introduces additional electrophilic sites, enabling diverse reactivity in condensation reactions. Spectroscopic data (e.g., IR carbonyl stretch at ~1700 cm⁻¹) differ significantly from the target compound’s methoxy C–O stretch (~1250 cm⁻¹) .

Anticancer Potential

  • The dimethylamino group may enhance cellular uptake compared to the nitro/methoxy substituents in the target compound .
  • Benzothiazolyltriazole Derivatives ()

    • Compounds with chlorophenyl and benzothiazole groups show potent antioxidant activity (e.g., DPPH scavenging). The absence of a nitro group in these derivatives suggests that electron-donating substituents may favor antioxidant over anticancer activity .

Physical and Spectroscopic Properties

Compound Melting Point (°C) IR Key Peaks (cm⁻¹) NMR (δ, ppm) Reference
Target Compound Not reported ~1530 (NO₂), ~1250 (C–O) Aromatic H: 7.2–8.5; Olefinic H: ~6.8
(Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile 145–147 2220 (C≡N), 1260 (C–O) Aromatic H: 6.8–7.5; Olefinic H: 6.6
(Z)-2-(4-Chlorophenyl)-3-(4-methylphenyl)acrylonitrile 120–122 2215 (C≡N), 750 (C–Cl) Aromatic H: 7.0–7.8; Olefinic H: 6.5

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile, and how can reaction conditions be optimized?

  • Methodology : Base-catalyzed condensation of substituted benzaldehydes with thiazole-acetonitrile derivatives is a common approach. For example, using piperidine in DMF or ethanol under reflux (60–80°C) achieves high yields . Solvent polarity significantly impacts reaction efficiency: polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol simplifies purification. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:3) and optimize stoichiometry (1:1.2 aldehyde-to-acetonitrile ratio) to minimize side products .

Q. How can the stereochemical configuration (Z/E) of this acrylonitrile derivative be confirmed experimentally?

  • Methodology : Combine NMR and X-ray crystallography:

  • NMR : In the 1H^1H NMR spectrum, the Z-isomer shows a deshielded olefinic proton (δ ~7.8–8.2 ppm) due to anisotropic effects from the nitro and thiazole groups. NOESY correlations between the methoxy proton and the thiazole ring further confirm Z-geometry .
  • X-ray diffraction : Single-crystal analysis reveals bond angles (~120° at the acrylonitrile moiety) and intermolecular interactions (C–H⋯O/N hydrogen bonds) stabilizing the Z-configuration .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodology :

  • FT-IR : Look for ν(C≡N) at ~2220–2240 cm⁻¹ and ν(NO₂) at ~1520–1350 cm⁻¹ .
  • UV-Vis : The π→π* transition of the conjugated acrylonitrile-thiazole system appears at λmax ~350–380 nm (ε ~10⁴ L·mol⁻¹·cm⁻¹) .
  • 13C^{13}C NMR : The nitrile carbon resonates at δ ~115–120 ppm, while the thiazole C-2 appears at δ ~165–170 ppm .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across cell lines be systematically resolved?

  • Methodology :

  • Dose-response profiling : Test concentrations from 1 nM–100 µM to identify IC₅₀ discrepancies (e.g., selective toxicity in ER+ve vs. ER-ve breast cancer cells) .
  • Pathway inhibition assays : Use siRNA knockdown or reporter gene assays (e.g., luciferase under AhR promoter) to verify aryl hydrocarbon receptor (AhR) pathway involvement .
  • Metabolite screening : LC-MS/MS can detect intracellular metabolites (e.g., nitro-reduction products) that may explain differential activity .

Q. What computational strategies predict the compound’s solid-state photophysical properties (e.g., mechanophotonic behavior)?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate HOMO-LUMO gaps (~3.5 eV) and charge transfer in the excited state .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts) contributing to room-temperature phosphorescence (RTP) and flexibility in crystals .

Q. How does substitution at the 4-phenylthiazole or 3-nitrophenyl groups influence anticancer activity?

  • Methodology :

  • SAR studies : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OMe) groups. Bioassays against MCF-7 and HeLa cells show enhanced activity with electron-deficient aryl groups (e.g., -NO₂ vs. -OMe) due to improved membrane permeability .
  • LogP measurements : Determine octanol-water partition coefficients (e.g., LogP ~2.8 for the parent compound) to correlate hydrophobicity with cytotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
Reactant of Route 2
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(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

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